4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide
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Overview
Description
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide is an organic compound with the molecular formula C17H18N2O2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its chemical properties and reactivity.
4-tert-butylbenzenesulfonamide: Lacks the cyano group, which may influence its biological activity.
N-(2-cyanophenyl)toluenesulfonamide: Contains a toluene group instead of a benzene ring, altering its chemical behavior.
Uniqueness
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide is unique due to the presence of both the tert-butyl and cyano groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-16-7-5-4-6-13(16)12-18/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYICZKGWVKXVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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